2-Mercapto-6-methylnicotinonitrile
Overview
Description
2-Mercapto-6-Methylnicotinonitrile is a chemical compound with the CAS Number: 3395-04-8 . It has a molecular weight of 150.2 and its IUPAC name is 6-methyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile . This compound is derived from pyridine, which is an essential building block in organic chemistry.
Molecular Structure Analysis
The molecular structure of 2-Mercapto-6-Methylnicotinonitrile is represented by the linear formula C7H6N2S . The InChI code for this compound is 1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
2-Mercapto-6-Methylnicotinonitrile has a molecular weight of 150.2 .Scientific Research Applications
Synthesis and Utility as Building Blocks
2-Mercaptonicotinonitriles, including 2-Mercapto-6-methylnicotinonitrile, have been explored for their synthetic utility as building blocks for novel bis- and poly(pyridines), and poly(pyrimidines). This utility is demonstrated through alkylation with bis- and poly(halo) compounds, where spectroscopic and theoretical studies confirmed the prevalence of S-alkylation over N-alkylation (Abd El-Fatah et al., 2017).
Application in Electrochemistry
In electrochemistry, mercapto compounds including analogs of 2-Mercapto-6-methylnicotinonitrile have been utilized for modifying carbon paste electrodes. These electrodes, in turn, have shown effective application in the potentiometric determination of ions like Cu(II) in various samples (Mashhadizadeh et al., 2008).
Nucleophilic Substitution Reactions
Studies have also focused on the nucleophilic substitution reactions involving derivatives of 2-Mercapto-6-methylnicotinonitrile. For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer led to the formation of novel compounds, with the structure of these products being confirmed by spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021).
Synthesis of Plant Growth Regulators
Derivatives of 2,6-diazido-4-methylnicotinonitrile, related to 2-Mercapto-6-methylnicotinonitrile, have been synthesized as potential plant growth regulators. Their efficacy as growth regulators has been demonstrated in field studies, particularly in the context of wheat growth (Dyadyuchenko et al., 2018).
Inhibition of Metal Corrosion
Mercapto compounds, structurally similar to 2-Mercapto-6-methylnicotinonitrile, have been studied for their efficiency as copper corrosion inhibitors in chloride solutions. This research, involving impedance spectroscopy and quantum-chemical investigations, contributes to understanding the electrochemical properties of these compounds in corrosion inhibition (Blajiev & Hubin, 2004).
Future Directions
While specific future directions for 2-Mercapto-6-Methylnicotinonitrile were not found in the sources I accessed, it’s worth noting that mercapto compounds have a wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science . Therefore, research into new synthesis methods, applications, and properties of such compounds is likely to continue.
properties
IUPAC Name |
6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJDNDNJGGAULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=S)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352327 | |
Record name | 2-mercapto-3-cyano-6-methyl pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-6-methylnicotinonitrile | |
CAS RN |
3395-04-8 | |
Record name | 2-mercapto-3-cyano-6-methyl pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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